molecular formula C19H17N3O3S B2473140 N-(2-(3-(3-methoxyphenyl)ureido)phenyl)thiophene-3-carboxamide CAS No. 1207044-88-9

N-(2-(3-(3-methoxyphenyl)ureido)phenyl)thiophene-3-carboxamide

Cat. No.: B2473140
CAS No.: 1207044-88-9
M. Wt: 367.42
InChI Key: ZSNMSGOBJLYIRE-UHFFFAOYSA-N
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Description

N-(2-(3-(3-Methoxyphenyl)ureido)phenyl)thiophene-3-carboxamide is a synthetic small molecule featuring a thiophene-3-carboxamide core linked to a phenylurea moiety substituted with a methoxy group at the 3-position. The compound’s structure integrates a ureido bridge (-NH-C(=O)-NH-) that connects the phenyl and thiophene rings, with the methoxy group enhancing solubility and modulating electronic properties.

Properties

IUPAC Name

N-[2-[(3-methoxyphenyl)carbamoylamino]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-15-6-4-5-14(11-15)20-19(24)22-17-8-3-2-7-16(17)21-18(23)13-9-10-26-12-13/h2-12H,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNMSGOBJLYIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(3-methoxyphenyl)ureido)phenyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-methoxyaniline with isocyanate to form the urea linkage, followed by coupling with a thiophene-3-carboxylic acid derivative under appropriate conditions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Urea Group Reactivity

The aromatic urea moiety (-NH-C(=O)-NH-) undergoes characteristic reactions:

  • Hydrolysis : Cleavage under acidic or basic conditions to form 3-methoxyaniline and substituted phenylamine derivatives. This reaction is pH-dependent, with optimal yields observed under reflux with HCl (2M) or NaOH (10%) .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form bis-acylated products. For example:

    Urea+CH3COClNH(COCH3)-C(=O)-NH(COCH3)\text{Urea} + \text{CH}_3\text{COCl} \rightarrow \text{NH(COCH}_3\text{)-C(=O)-NH(COCH}_3\text{)}

    This reaction proceeds in dry dichloromethane with triethylamine as a base .

Reaction TypeReagents/ConditionsProductsYield (%)Source
Acidic HydrolysisHCl (2M), reflux, 6h3-Methoxyaniline + Thiophene-3-carboxamide aniline72
AcylationAcetyl chloride, Et₃N, DCM, 0°C → RTBis-acetylated urea58

Carboxamide Functionalization

The thiophene-3-carboxamide group (-CONH₂) participates in:

  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives:

    CONH2+CH3ICONHCH3\text{CONH}_2 + \text{CH}_3\text{I} \rightarrow \text{CONHCH}_3
  • Hydrolysis : Converted to carboxylic acid under strong alkaline conditions (NaOH 20%, 100°C, 8h) .

Thiophene Ring Modifications

The electron-rich thiophene ring enables:

  • Electrophilic Substitution :

    • Sulfonation : H₂SO₄/SO₃ at 50°C introduces sulfonic acid groups at the 4-position .

    • Nitration : HNO₃/H₂SO₄ yields 4-nitrothiophene derivatives .

  • Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene oxidizes dihydrothiophene intermediates to aromatic thiophenes (80–90% yields) .

ReactionConditionsPositionProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C, 2hC44-Nitrothiophene derivative65
DDQ OxidationDDQ (2.2 eq), toluene, 60°C, 4hRing aromatizationThiophene-3-carboxamide85

Methoxyphenyl Group Transformations

The 3-methoxyphenyl substituent undergoes:

  • Demethylation : BBr₃ in CH₂Cl₂ at -78°C removes the methyl group, producing a phenol derivative .

  • Electrophilic Aromatic Substitution : Bromination (Br₂/FeBr₃) occurs at the para position relative to the methoxy group.

Multi-Step Synthetic Pathways

Key reactions from optimized syntheses include:

  • Ureido Formation :
    Reaction of 2-aminophenylthiophene-3-carboxamide with 3-methoxyphenyl isocyanate in acetonitrile:

    \text{NH}_2\text{-Ar} + \text{O=C=N-C}_6\text{H}_4\text{-OMe} \rightarrow \text{Ureido product} \quad (\text{Yield: 68%})[5]
  • Cyclization :
    Intramolecular cyclization using PCl₅ forms fused heterocycles (e.g., thienopyrimidines) .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 250°C, releasing CO₂ and NH₃.

  • Photoreactivity : UV light (254 nm) induces C-S bond cleavage in the thiophene ring, forming mercaptan intermediates .

This compound's reactivity profile highlights its versatility in medicinal chemistry, enabling targeted modifications for drug development. Experimental protocols emphasize controlled conditions (e.g., anhydrous solvents, inert atmospheres) to suppress side reactions and improve yields .

Scientific Research Applications

Antioxidant Activity

Research has shown that thiophene-carboxamide derivatives exhibit promising antioxidant properties. These compounds can mitigate oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The presence of the methoxyphenyl group in N-(2-(3-(3-methoxyphenyl)ureido)phenyl)thiophene-3-carboxamide may enhance its lipophilicity and biological interactions, making it a candidate for further exploration in antioxidant therapies .

Antibacterial Properties

Studies on similar thiophene derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into novel antibiotics, addressing the growing concern of antibiotic resistance .

Anti-inflammatory Effects

The compound has been identified as an inhibitor of various enzymes involved in inflammatory pathways, notably IKK-2 (IκB kinase 2). Inhibition of this enzyme is crucial for regulating NF-κB signaling, which plays a significant role in inflammation. This positions this compound as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Anti-cancer Potential

Thiophene carboxamides have shown promise in anti-cancer applications due to their ability to interfere with signaling pathways related to tumor growth and angiogenesis. Compounds structurally similar to this compound have been reported to inhibit vascular endothelial growth factor (VEGF) signaling, which is critical for tumor angiogenesis .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical methodologies that allow for modification of substituents on the thiophene and phenyl rings. These methods are essential for exploring structure-activity relationships (SAR), which help in optimizing the compound's biological efficacy .

Mechanism of Action

The mechanism of action of N-(2-(3-(3-methoxyphenyl)ureido)phenyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The urea linkage can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets within proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations :

  • Methoxy Substitution : The 3-OCH₃ group (as in 7l and the target compound) improves solubility but may reduce membrane permeability compared to electron-withdrawing groups (e.g., CF₃ in 7m) .

Core Heterocycle Variations

The thiophene ring can be replaced with other heterocycles, altering electronic properties and bioactivity.

Compound Name Core Structure Molecular Formula Molecular Weight Key Data/Findings Reference
Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole C₂₇H₃₁N₅O₄S 582.1 [M+H]⁺ 91.5% yield; thiazole enhances π-π stacking vs. thiophene .
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3-(thiazol-2-yl)ureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (4i) Cyclopenta[b]thiophene C₂₆H₂₅N₅O₃S 487.5 (estimated) Higher lipophilicity (C%: 64.05 vs. ~57% in thiophene carboxamides) .

Key Observations :

  • Thiazole vs. Thiophene : Thiazole-containing analogs (e.g., compound in ) may exhibit stronger binding to aromatic-rich enzyme pockets due to additional nitrogen.

Functional Group Modifications

Variations in terminal functional groups impact solubility and reactivity.

Compound Name Functional Group Molecular Formula Molecular Weight Key Data/Findings Reference
2-(3-Allyl-ureido)-4-phenyl-thiophene-3-carboxylic acid ethyl ester Ethyl ester C₁₇H₁₈N₂O₃S 330.4 Ester group increases hydrophobicity vs. carboxamide .
5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide Cyano, arylamino C₂₁H₁₇ClN₄O₃S 440.9 Chlorine and cyano groups enhance electrophilicity; 27.58% M⁺ in MS .

Key Observations :

  • Carboxamide vs. Ester : Carboxamide-terminated compounds (e.g., target compound) typically exhibit better aqueous solubility than esters .
  • Electron-Withdrawing Groups: Chlorine and cyano substituents (as in ) may increase reactivity in nucleophilic environments.

Biological Activity

N-(2-(3-(3-methoxyphenyl)ureido)phenyl)thiophene-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C19H20N4O2S
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 1207044-88-9

The compound features a thiophene core linked to a urea moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. In a study evaluating the biological activity of various thiophenes, compounds similar to this compound demonstrated effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 125–250 μg/mL, indicating moderate to strong antibacterial properties .

Anti-inflammatory Activity

Thiophene carboxamides have been identified as inhibitors of the IκB kinase (IKK-2), which plays a crucial role in the NF-κB signaling pathway. This pathway is pivotal in regulating inflammatory responses. The inhibition of IKK-2 by thiophene derivatives can lead to decreased production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that thiophene derivatives can inhibit checkpoint kinase 1 (Chk1), a protein kinase involved in the cellular response to DNA damage. By inhibiting Chk1, these compounds may enhance the efficacy of DNA-damaging agents used in cancer therapy, providing a synergistic effect that could improve treatment outcomes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways related to inflammation and cancer progression.
  • Nucleophilic Attack : Similar to other nitrothiophenes, it may undergo nucleophilic attack by intracellular thiols, leading to the formation of reactive intermediates that disrupt cellular functions .
  • Complex Formation : The ability of thiophene derivatives to form Meisenheimer complexes with target proteins enhances their biological activity against pathogens and cancer cells .

Study on Antimicrobial Activity

A comparative study involving various thiophene derivatives highlighted that those with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. The study found that this compound had an MIC value comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent .

Anti-inflammatory Research

In vitro assays demonstrated that thiophene carboxamides significantly reduced TNFα production in lipopolysaccharide-stimulated macrophages. This reduction was dose-dependent, with effective concentrations observed at nanomolar levels. These findings support the compound's potential application in treating chronic inflammatory conditions such as rheumatoid arthritis .

Q & A

Basic: What are the common synthetic routes for N-(2-(3-(3-methoxyphenyl)ureido)phenyl)thiophene-3-carboxamide, and what analytical methods validate its purity?

Answer:
The synthesis typically involves sequential functionalization of the thiophene core. A representative route includes:

Thiophene ring formation via cyclization of dicarbonyl precursors with elemental sulfur .

Ureido linkage introduction by reacting an isocyanate (e.g., 3-methoxyphenyl isocyanate) with an aminophenyl-thiophene intermediate under inert conditions .

Carboxamide coupling using activated esters (e.g., HATU/DMAP) to attach the phenylcarbamoyl group.
Validation methods :

  • Purity : Reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) .
  • Structural confirmation : 1^1H/13^13C NMR (amide proton at δ 10.5–11.0 ppm, ureido NH at δ 8.5–9.5 ppm), HRMS (exact mass match within 3 ppm) .

Basic: How is the compound screened for initial biological activity, and what assays are prioritized?

Answer:
Primary screens focus on kinase inhibition (e.g., EGFR, VEGFR) and antiproliferative activity :

  • Kinase assays : Fluorescence polarization (FP) or ADP-Glo™ kinase assays using recombinant enzymes (IC50_{50} determination) .
  • Cell viability : MTT or CellTiter-Glo® in cancer lines (e.g., HCT-116, HeLa), with IC50_{50} values compared to controls like sorafenib .
  • Microbial inhibition : Broth microdilution for MIC values against Gram-positive/negative strains .

Advanced: How do structural modifications (e.g., methoxy position, thiophene substitution) impact target selectivity and potency?

Answer:

  • Methoxy position : 3-Methoxy on the phenyl ring enhances EGFR binding (vs. 4-methoxy) due to optimal hydrogen bonding with Lys745 .
  • Thiophene substitution : Methyl at position 4 improves metabolic stability but reduces solubility; carboxamide orientation affects π-π stacking with kinase hinge regions .
  • Ureido linker : Replacing urea with thiourea decreases potency (ΔIC50_{50} >10 nM) due to weaker hydrogen bonding .
    Methodology :
  • SAR studies : Compare analogs in biochemical/cellular assays .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding interactions .

Advanced: How can researchers resolve contradictions in reported IC50_{50}50​ values across studies?

Answer: Discrepancies arise from:

  • Assay conditions : ATP concentration (e.g., 1 mM vs. 100 µM) alters competitive inhibition kinetics .
  • Enantiomeric purity : Chiral separation (e.g., CHIRALCEL® OD-H column) reveals enantiomers with ΔIC50_{50} up to 5-fold (e.g., 14.8 nM vs. 72.3 nM for EGFR) .
  • Cellular context : Differential expression of efflux pumps (e.g., P-gp) in cell lines affects intracellular accumulation .
    Resolution :
  • Standardize assay protocols (ATP, buffer pH).
  • Validate enantiomer ratios via chiral HPLC .

Advanced: What strategies optimize the compound’s selectivity for kinase targets (e.g., EGFR-T790M vs. wild-type)?

Answer:

  • Back-pocket binders : Introduce bulky substituents (e.g., cyclopentyl) to exploit T790M’s enlarged hydrophobic pocket .
  • Covalent modification : Replace urea with acrylamide for cysteine-targeted covalent binding (e.g., C797 in EGFR) .
  • Allosteric modulation : Design bifunctional analogs (e.g., linked to quinazoline) to engage both ATP and allosteric sites .
    Validation :
  • Kinase profiling (Eurofins KinaseProfiler®) against 100+ kinases.
  • X-ray crystallography (PDB: 4HJO) to confirm binding mode .

Advanced: How do solvent systems and pH influence the compound’s stability during long-term storage?

Answer:

  • Degradation pathways : Hydrolysis of the urea group (t1/2_{1/2} <30 days in aqueous buffers at pH 7.4) .
  • Optimal storage : Lyophilized solid in argon at -80°C (99% purity retained after 12 months).
  • Stabilizers : Add 1% trehalose to aqueous formulations to reduce aggregation .
    Analysis :
  • Forced degradation studies (acid/base/oxidative stress) monitored by HPLC .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

  • PK studies : Sprague-Dawley rats (IV/PO dosing), with LC-MS/MS quantification (LOQ: 1 ng/mL). Key parameters: Cmax_{max} (1.2 µM), t1/2_{1/2} (4.2 h), F% (22%) .
  • Toxicity : 14-day repeat-dose in mice (50 mg/kg/day); monitor liver enzymes (ALT/AST) and renal function (BUN) .
  • BBB penetration : MDCK-MDR1 assay (Papp <5 × 106^{-6} cm/s indicates poor CNS uptake) .

Advanced: How can researchers leverage structural analogs to overcome drug resistance?

Answer:

  • Resistance mechanisms : Mutations (e.g., EGFR T790M), efflux upregulation.
  • Analog design :
    • Fluoro-substitution : 3-Fluorophenyl analogs bypass steric hindrance in mutant kinases .
    • Dual inhibitors : Combine with HDAC inhibitors (e.g., vorinostat) for synergistic apoptosis .
      Validation :
  • CRISPR knock-in models (e.g., EGFR T790M in PC9 cells).
  • Combo therapy screens (Chou-Talalay synergy index) .

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